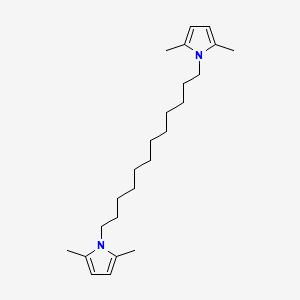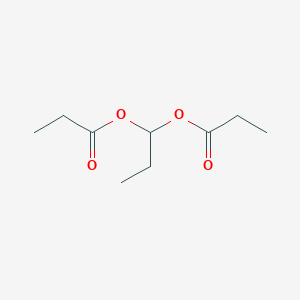
Propane-1,1-diol dipropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-1,1-diol dipropanoate: is an organic compound with the molecular formula C9H16O4. It is also known as 1,1-Propanediyl dipropanoate. This compound is a diester derived from propane-1,1-diol and propanoic acid. It is a colorless liquid with a faint odor and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propane-1,1-diol dipropanoate can be synthesized through the esterification of propane-1,1-diol with propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method allows for the efficient production of the compound on a large scale. The reaction mixture is continuously fed into a reactor, and the product is continuously removed, allowing for high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Propane-1,1-diol dipropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield propane-1,1-diol and propanoic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Propane-1,1-diol and propanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Chemistry: Propane-1,1-diol dipropanoate is used as an intermediate in the synthesis of various organic compounds. It is also used as a solvent in chemical reactions due to its ability to dissolve a wide range of substances.
Biology: In biological research, this compound is used as a cryoprotectant to preserve biological samples at low temperatures. Its ability to form hydrogen bonds with water molecules helps prevent the formation of ice crystals, which can damage biological tissues.
Medicine: The compound is used in the formulation of pharmaceuticals, particularly in the development of drug delivery systems. Its ester bonds can be hydrolyzed in the body to release active pharmaceutical ingredients.
Industry: this compound is used as a plasticizer in the production of polymers and resins. It improves the flexibility and durability of these materials.
Mécanisme D'action
The mechanism of action of propane-1,1-diol dipropanoate involves its ability to undergo hydrolysis in the presence of water and enzymes. The ester bonds are cleaved, releasing propane-1,1-diol and propanoic acid. These products can then participate in various biochemical pathways in the body.
Molecular Targets and Pathways:
Hydrolysis: Enzymes such as esterases catalyze the hydrolysis of this compound.
Biochemical Pathways: The released propane-1,1-diol can be further metabolized in the body, while propanoic acid can enter the citric acid cycle.
Comparaison Avec Des Composés Similaires
Propane-1,2-diol (Propylene glycol): A diol with similar properties but different structural arrangement.
Propane-1,3-diol: Another diol with a different structural arrangement.
Uniqueness: Propane-1,1-diol dipropanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo hydrolysis to release propane-1,1-diol and propanoic acid makes it valuable in various applications, including pharmaceuticals and industrial processes.
Propriétés
Numéro CAS |
5331-24-8 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
1-propanoyloxypropyl propanoate |
InChI |
InChI=1S/C9H16O4/c1-4-7(10)12-9(6-3)13-8(11)5-2/h9H,4-6H2,1-3H3 |
Clé InChI |
FZJAQRXBTJNEGT-UHFFFAOYSA-N |
SMILES canonique |
CCC(OC(=O)CC)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




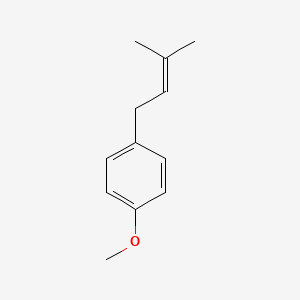
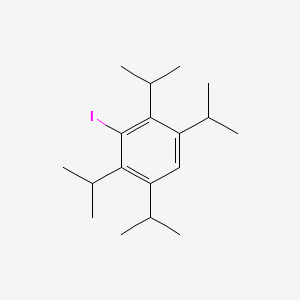
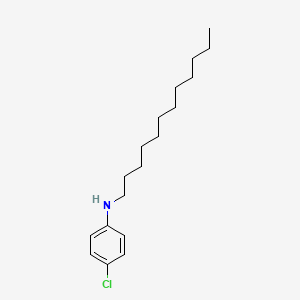


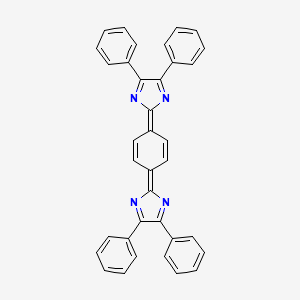
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
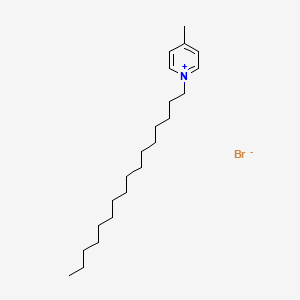
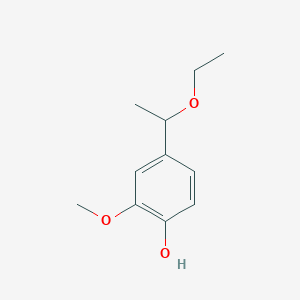
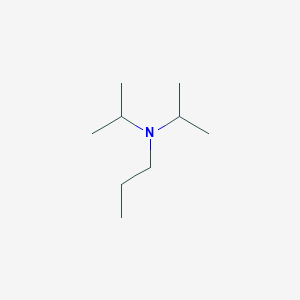
![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
